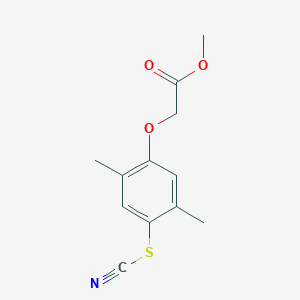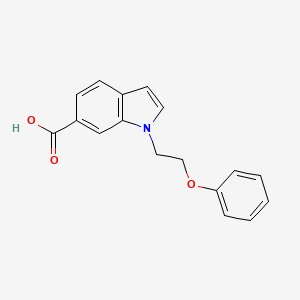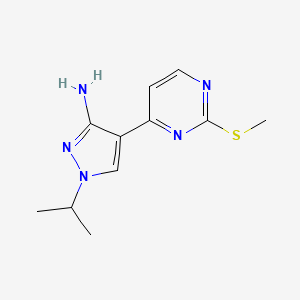
Methyl 2-phenyl-4-pentynoate
Vue d'ensemble
Description
Methyl 2-phenyl-4-pentynoate is an organic compound with the molecular formula C12H10O2 It is a derivative of pent-4-ynoic acid, where the hydrogen atom of the carboxyl group is replaced by a phenyl group, and the carboxyl group is esterified with methanol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-phenyl-4-pentynoate typically involves the following steps:
Starting Materials: The synthesis begins with phenylacetylene and propargyl bromide.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF) at elevated temperatures.
Esterification: The resulting 2-Phenyl-pent-4-ynoic acid is then esterified using methanol and a catalytic amount of sulfuric acid (H2SO4) to yield the final product.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 2-phenyl-4-pentynoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products:
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields alcohols or alkanes.
Substitution: Results in various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Methyl 2-phenyl-4-pentynoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 2-phenyl-4-pentynoate involves its interaction with various molecular targets and pathways:
Comparaison Avec Des Composés Similaires
2-Phenyl-pent-4-ynoic acid ethyl ester: Similar structure but with an ethyl ester group instead of a methyl ester group.
4-Pentynoic acid methyl ester: Lacks the phenyl group, making it less complex.
Uniqueness: Methyl 2-phenyl-4-pentynoate is unique due to its phenyl group, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C12H12O2 |
|---|---|
Poids moléculaire |
188.22 g/mol |
Nom IUPAC |
methyl 2-phenylpent-4-ynoate |
InChI |
InChI=1S/C12H12O2/c1-3-7-11(12(13)14-2)10-8-5-4-6-9-10/h1,4-6,8-9,11H,7H2,2H3 |
Clé InChI |
FUBIJZTWQYKNBD-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(CC#C)C1=CC=CC=C1 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details












Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

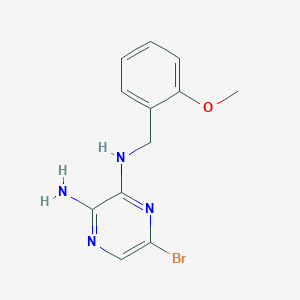


![3-[6-bromo-1H-imidazo[4,5-b]pyridin-2-yl]-4-chloroaniline](/img/structure/B8404889.png)
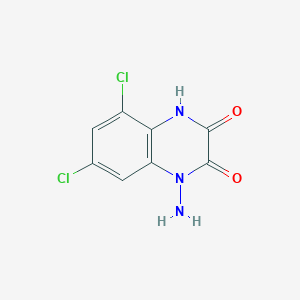


![4-(1-Phenyl-3-{[3-(phenylsulfanyl)propyl]amino}propyl)phenol](/img/structure/B8404919.png)
